

# Development of VT-1598 Tosylate for Coccidioidomycosis: A Technical Guide

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## Compound of Interest

Compound Name: VT-1598 tosylate

Cat. No.: B15576155

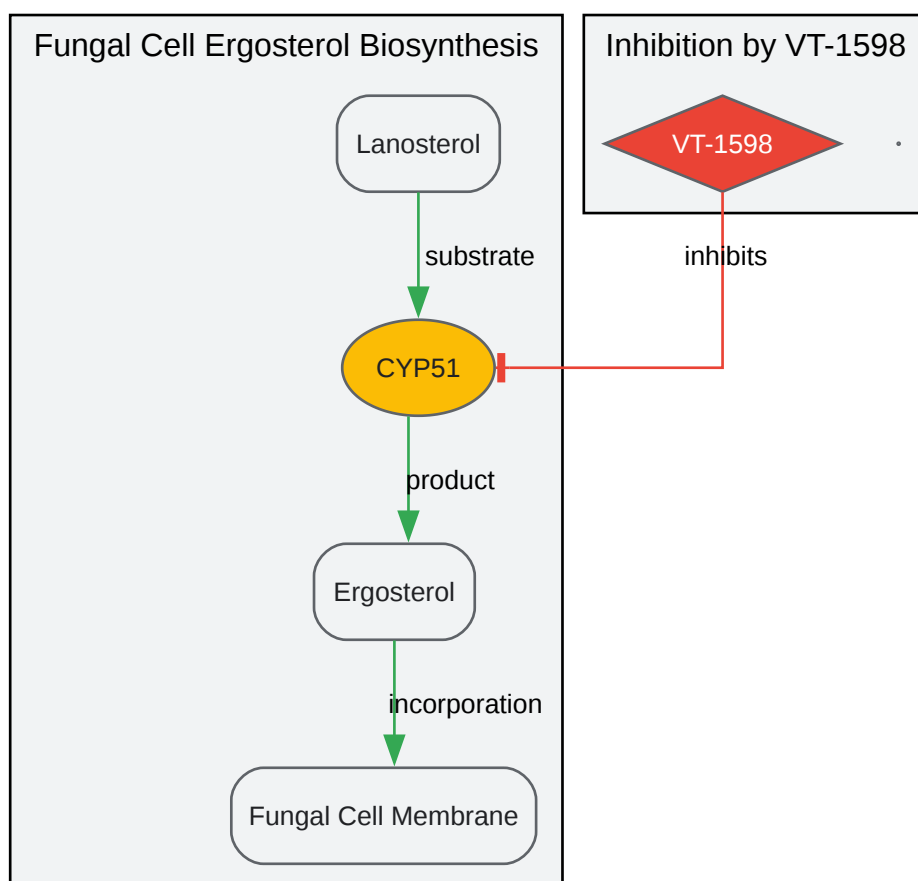
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## Executive Summary

Coccidioidomycosis, a fungal infection endemic to the southwestern United States and parts of Central and South America, presents a significant therapeutic challenge, particularly in its disseminated and meningeal forms. Current antifungal agents are often limited by toxicity, drug-drug interactions, and the need for lifelong therapy. **VT-1598 tosylate** is a novel, orally bioavailable, and highly selective inhibitor of fungal lanosterol 14 $\alpha$ -demethylase (CYP51) under development for the treatment of coccidioidomycosis. This technical guide provides a comprehensive overview of the preclinical and early clinical development of VT-1598, summarizing key data and experimental methodologies for researchers, scientists, and drug development professionals.

## Mechanism of Action

VT-1598 is a tetrazole-based antifungal agent that selectively inhibits fungal CYP51, a critical enzyme in the ergosterol biosynthesis pathway.<sup>[1][2]</sup> Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells.<sup>[3]</sup> By inhibiting CYP51, VT-1598 disrupts the integrity and function of the fungal cell membrane, leading to growth inhibition and cell death.<sup>[3][4]</sup> A key innovation in the design of VT-1598 is the replacement of the triazole moiety found in many azole antifungals with a tetrazole group.<sup>[1][5]</sup> This modification confers greater specificity for the fungal CYP51 enzyme over human cytochrome P450 enzymes, thereby reducing the potential for off-target effects and drug-drug interactions.<sup>[5][6][7]</sup>



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Caption: Mechanism of action of VT-1598.

## Preclinical Development

### In Vitro Activity

VT-1598 has demonstrated potent in vitro activity against both *Coccidioides immitis* and *Coccidioides posadasii*.<sup>[8]</sup> Minimum inhibitory concentration (MIC) values were determined using broth macrodilution according to the Clinical and Laboratory Standards Institute (CLSI) M38-A2 standard.<sup>[6]</sup>

Organism	VT-1598 MIC (µg/mL)	Fluconazole MIC (µg/mL)
<i>C. posadasii</i>	1 <sup>[8]</sup>	16 <sup>[8]</sup>
<i>C. immitis</i>	0.5 <sup>[8]</sup>	16 <sup>[8]</sup>

## In Vivo Efficacy in Murine Models of CNS Coccidioidomycosis

The efficacy of VT-1598 has been evaluated in murine models of central nervous system (CNS) coccidioidomycosis caused by both *C. posadasii* and *C. immitis*.<sup>[6]</sup> These studies demonstrated significant improvements in survival and reductions in brain fungal burden compared to vehicle control and, in some cases, the standard-of-care agent fluconazole.<sup>[6][8][9]</sup>

In fungal burden studies, mice were treated for 7 days, and brain tissue was collected 24 to 48 hours post-treatment for fungal load assessment.<sup>[8][9]</sup>

Study	Organism	Treatment Group	Dose (mg/kg/day)	Mean Brain Fungal Burden (log10 CFU/g)	P-value vs. Vehicle
C. posadasii	C. posadasii	Vehicle	-	-	-
VT-1598	4	-	< 0.0001 <sup>[6]</sup>		
VT-1598	20	Undetectable in 4/10 mice <sup>[6]</sup>	< 0.0001 <sup>[6]</sup>		
VT-1161 (comparator)	-	3.83 <sup>[6]</sup>	< 0.0001 <sup>[6]</sup>		
C. immitis	C. immitis	Vehicle	-	-	-
VT-1598	-	Significantly reduced <sup>[9]</sup>	-		
Fluconazole	-	-	-		

In survival studies, treatment was administered for 14 days, and mice were monitored for survival.<sup>[8][9]</sup>

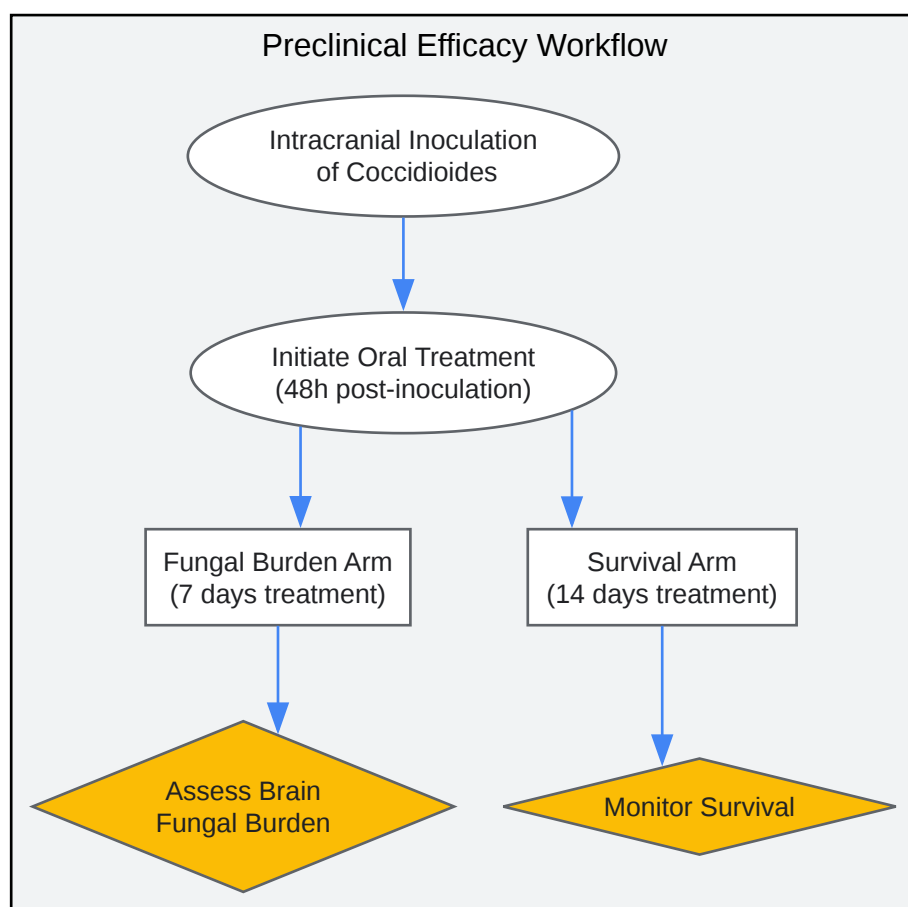
Study	Organism	Treatment Group	Dose (mg/kg/day)	Outcome
C. posadasii	C. posadasii	Vehicle	-	-
VT-1598	3.2	Significant improvement in survival[6]		
VT-1598	8	Significant improvement in survival[6]		
VT-1598	20	Significant improvement in survival[6]		
C. immitis	C. immitis	Vehicle	-	-
VT-1598	-	Significant improvement in survival[9]		
Fluconazole	-	-		

## Experimental Protocols

Antifungal susceptibility testing was performed by broth macrodilution following the CLSI standard M38-A2.[6] Arthroconidia were adjusted to a starting inoculum of  $1 \times 10^4$  to  $5 \times 10^4$  arthroconidia/ml and added to tubes containing serial 2-fold dilutions of VT-1598 or fluconazole in RPMI 1640 medium.[6] The tubes were incubated at 35°C for 48 hours, and the MIC was recorded as the lowest concentration that resulted in >80% inhibition of growth compared to the drug-free control.[6]

- Animal Models: Swiss-Webster mice (for C. posadasii studies) and ICR mice (for C. immitis studies) were used.[6]
- Infection: Infection was established via intracranial inoculation of arthroconidia.[6][9]

- Treatment: Oral therapy with VT-1598 (formulated in 20% [vol/vol] Cremophor EL), vehicle control, or a positive control (fluconazole or VT-1161) began 48 hours post-inoculation.[6][9] The tosylate salt of VT-1598 was used in the *C. immitis* studies, with a correction factor of 1.3 applied for dose calculation.[6]
- Endpoints: The primary endpoints were brain fungal burden (at day 7 post-treatment) and survival (monitored for a prespecified period).[8][9]



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Caption: Murine model experimental workflow.

## Clinical Development

### Phase 1 First-in-Human Study

A Phase 1, randomized, double-blind, placebo-controlled, single-ascending dose study was conducted in healthy adult subjects to evaluate the safety and pharmacokinetics of VT-1598. [\[10\]](#)

- Population: Healthy adult volunteers. [\[10\]](#)
- Doses: Single ascending oral doses of 40, 80, 160, 320, and 640 mg. [\[10\]](#)
- Randomization: 3:1 randomization to receive VT-1598 or placebo in each cohort. [\[10\]](#)
- Food Effect: A cohort receiving 160 mg was evaluated in both fasting and fed states. [\[10\]](#)

VT-1598 is metabolized to a primary metabolite, VT-11134. [\[10\]](#)

Parameter	VT-1598	VT-11134 (Metabolite)
Cmax (ng/mL)	31.00 - 279.4	27.80 - 108.8
AUC0-last (ng*h/mL)	116.1 - 4507	1140 - 7156
Tmax (h)	4 - 5	4 - 5
Half-life (h)	-	103 - 126

Data represents the range observed across the 40 mg to 640 mg dose cohorts. [\[10\]](#)

Administration of a 160 mg dose with food resulted in a 44% increase in the Cmax and a 126% increase in the AUC0-last of VT-1598. [\[10\]](#) The exposure of the metabolite, VT-11134, was not significantly affected by food. [\[10\]](#)

No serious adverse events or adverse events leading to early termination were observed in the Phase 1 study. [\[10\]](#) The safety and pharmacokinetic profiles of VT-1598 support its continued clinical development. [\[10\]](#)

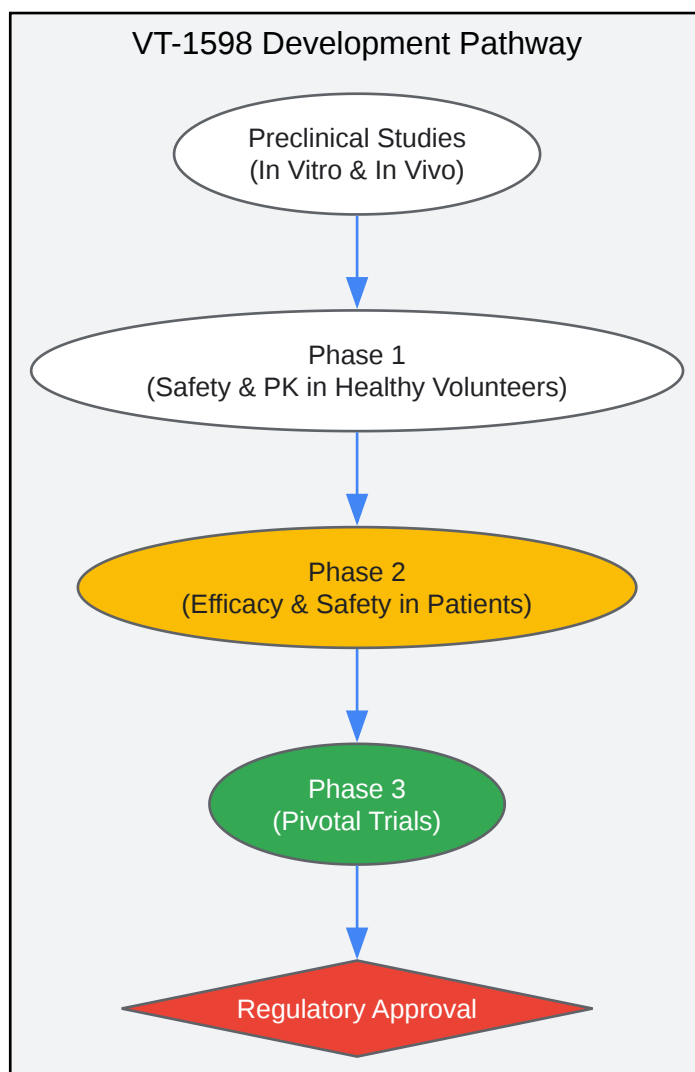
## Regulatory Status

VT-1598 has received several designations from the U.S. Food and Drug Administration (FDA) for the treatment of coccidioidomycosis, including:

- Orphan Drug Designation[\[11\]](#)
- Fast Track status[\[5\]](#)
- Qualified Infectious Disease Product (QIDP) designation[\[5\]](#)

## Future Directions

The promising preclinical efficacy and favorable Phase 1 safety and pharmacokinetic data for VT-1598 warrant further investigation in patients with coccidioidomycosis. Future clinical trials will be essential to establish the efficacy and safety of VT-1598 in this patient population and to determine the optimal dosing regimen. The high selectivity of VT-1598 for fungal CYP51 suggests the potential for a wider therapeutic window and a more favorable safety profile compared to existing azole antifungals.



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Caption: Clinical development pathway.

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